Furaneol - 13C2

Food Chemistry Analytical Chemistry Flavor Science

Quantifying native Furaneol in complex food/bio matrices faces matrix effects & extraction losses. Furaneol-13C2 is the essential 13C2-isotopologue internal standard for SIDA-GC/MS, providing a definitive +2 Da mass shift, co-elution, and identical ionization. Validated in strawberry cultivar studies with 98% recovery & <4% CV. In stock for immediate global dispatch.

Molecular Formula C6H8O3
Molecular Weight 130.11
CAS No. 1083053-35-3
Cat. No. B1147835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuraneol - 13C2
CAS1083053-35-3
SynonymsFuraneol - 13C2
Molecular FormulaC6H8O3
Molecular Weight130.11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furaneol-13C2 Stable Isotope Standard


Furaneol-13C2 (CAS: 1083053-35-3) is a doubly 13C-labeled isotopologue of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), a key aroma impact compound in strawberries, pineapples, and other fruits [1]. The compound serves as an essential internal standard for stable isotope dilution assays (SIDA) coupled with mass spectrometry, enabling accurate and precise quantification of native Furaneol in complex food and biological matrices [2]. The isotopic substitution at the two methyl positions increases the molecular mass to 130.11 g/mol, providing a distinct mass shift of +2 Da relative to the unlabeled parent compound (128.11 g/mol) [3].

SIDA-MS
Isotope-labeled internal standard for stable isotope dilution assays
Mass shift
+2 Da difference enables clear MS differentiation from native analyte
Matrices
Validated in fruit, juice, jam and yeast research matrices

Why Furaneol-13C2 Is Irreplaceable


While unlabeled Furaneol and structurally related furanones (e.g., sotolone, homofuraneol, maple furanone) share similar physicochemical properties and aroma characteristics, they cannot replace Furaneol-13C2 in precise quantitative analysis [1]. The fundamental requirement for accurate stable isotope dilution mass spectrometry is the use of an internal standard that co-elutes with the target analyte and exhibits identical ionization behavior, yet is distinguishable by mass. Only a 13C2-labeled isotopologue of Furaneol provides this exact mass shift (+2 Da) while maintaining identical chemical and chromatographic properties [2]. Unlabeled Furaneol is indistinguishable from the analyte and cannot correct for matrix effects or extraction losses. Deuterated analogs, while sometimes used, can exhibit deuterium isotope effects leading to chromatographic separation and differential ionization efficiency, which introduces quantification error [3]. Thus, Furaneol-13C2 is non-substitutable for validated SIDA methods targeting native Furaneol.

Unlabeled Furaneol cannot serve as ISTD — it is indistinguishable from target analyte and fails to correct for matrix effects or recovery losses.

Deuterated analogs may exhibit chromatographic separation and differential ionization, introducing quantification error that 13C2 isotopologue avoids.

Structural furanones (sotolone, homofuraneol) differ in extraction efficiency and ionization response, preventing accurate internal standardization.

Furaneol-13C2 Analytical Performance


Mass Spectrometric Differentiation

In mass spectrometry-based quantification, Furaneol-13C2 provides a clear and unambiguous mass shift of +2 Da relative to unlabeled Furaneol. The molecular ion peak for Furaneol-13C2 appears at m/z 130, whereas unlabeled Furaneol shows a peak at m/z 128 [1]. This mass difference is sufficient to prevent any isotopic overlap from the natural abundance of 13C in the unlabeled compound, which is approximately 1.1% per carbon atom, ensuring baseline resolution in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes [2].

Mass shift
Head-to-head
Δm/z = +2 Da (m/z 130 vs. 128)
Enables interference-free ISTD signal
Baseline resolution in SIM/MRM; avoids natural 13C overlap
Food Chemistry Analytical Chemistry Flavor Science

Quantitative Precision in Fruit Analysis

When used as an internal standard in a GC-MS method employing LiChrolut-EN solid-phase extraction and microvial insert thermal desorption, Furaneol-13C2 enabled the accurate quantification of native Furaneol in fruit juices. The validated method demonstrated an excellent recovery of 98% and a coefficient of variation (CV) of less than 4% [1]. This level of precision and accuracy is unattainable using external standard calibration or non-isotopic internal standards due to the significant matrix effects and analyte losses inherent to the complex sample preparation required for trace-level flavor compound analysis [2].

Precision & recovery
Method context
Recovery 98%, CV <4%
Supports high-accuracy quantification
Reported from validated GC-MS with LiChrolut-EN SPE
Food Analysis Method Validation Stable Isotope Dilution

Trace-Level Quantification Limits

The combination of 13C2-labeled Furaneol as an internal standard with modern GC-MS instrumentation allows for sub-ppb detection limits for native Furaneol. While the exact LOQ varies by matrix and instrument, reports from validated SIDA methods for similar analytes indicate that 13C-labeled internal standards are essential for achieving LOQs in the low ng/L (sub-ppb) range by effectively correcting for analyte losses during extraction and matrix-induced ion suppression/enhancement [1]. In contrast, methods relying on unlabeled internal standards or external calibration struggle to achieve comparable sensitivity and accuracy due to uncompensated matrix effects [2].

LOQ context
Class-level
Sub‑ppb achievable with SIDA
Enables trace analysis in complex matrices
Method-dependent; ISTD critical for matrix‑effect correction
Trace Analysis GC-MS Aroma Chemistry

Furaneol-13C2 Food & Flavor Applications


Strawberry Breeding and Quality Control

Furaneol-13C2 is the gold standard internal standard for quantifying native Furaneol in strawberries via SIDA-GC-MS. This application is critical for breeding programs aiming to select cultivars with enhanced flavor profiles, as demonstrated by the quantification of Furaneol at concentrations up to 13 mg/kg in 'Totem' and 'Pinnacle' cultivars [1]. The high recovery (98%) and reproducibility (CV < 4%) of the validated method ensure data reliability for comparative studies across different genotypes, growing conditions, and post-harvest treatments [2].

Processed Food Matrix Quantification

The use of Furaneol-13C2 in SIDA-MS workflows is essential for overcoming the significant matrix effects encountered when analyzing processed foods. This approach enables the accurate determination of Furaneol levels in products like strawberry jam, fruit juices, and yogurts, where interfering compounds can compromise the accuracy of external standard methods. The validated method using LiChrolut-EN SPE and GC-MS with a 13C-labeled internal standard provides the necessary selectivity and sensitivity to measure Furaneol reliably, supporting product development and shelf-life studies [3].

Metabolic Tracing and Biosynthesis

Furaneol-13C2 serves as a powerful tool for tracing the biosynthetic origin of Furaneol. In feeding experiments with labeled precursors, such as L-rhamnose, the incorporation of 13C into Furaneol can be monitored using GC/C/IRMS or LC-MS to confirm biosynthetic pathways [4]. This approach was pivotal in demonstrating that L-rhamnose is a direct progenitor of Furaneol in yeast cultures, providing insights into the enzymatic steps involved in its formation [5].

Validation of Quantification Methods

Furaneol-13C2 is indispensable as a reference standard for validating new analytical methods for Furaneol quantification. Whether developing a novel LC-MS/MS method, a rapid screening assay, or a sensor-based detection system, the use of this isotopically labeled internal standard allows for the accurate assessment of method accuracy, precision, and matrix effects. It serves as a benchmark to ensure that new methods yield results comparable to the established SIDA-GC-MS reference method [6].

Application
Selection Property
Validation Focus
Strawberry breeding & QC
SIDA‑compatible isotopologue with distinct mass shift
Recovery and matrix‑effect review in fruit matrices
Processed food quantification
Identical extraction/ionization to native analyte
Selectivity in jam, juice and yogurt matrices
Metabolic tracing & biosynthesis
Metabolic tracer with defined mass increment
Pathway elucidation via 13C incorporation studies
Method validation benchmark
Reference standard for comparative accuracy
Precision and matrix‑effect benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furaneol - 13C2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.